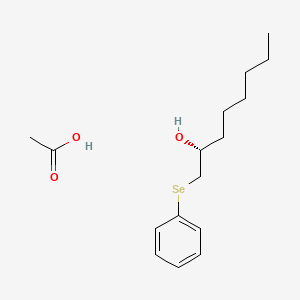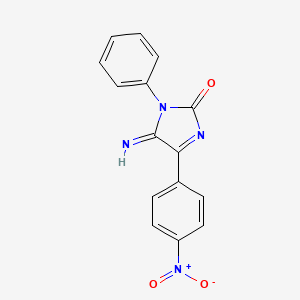
5-Imino-4-(4-nitrophenyl)-1-phenyl-1,5-dihydro-2H-imidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Imino-4-(4-nitrophenyl)-1-phenyl-1,5-dihydro-2H-imidazol-2-one is a heterocyclic compound that features both imidazole and nitrophenyl groups
Méthodes De Préparation
The synthesis of 5-Imino-4-(4-nitrophenyl)-1-phenyl-1,5-dihydro-2H-imidazol-2-one typically involves multi-step organic reactions. One common method includes the cyclization of suitable linear precursors under specific conditions. For instance, the reaction of aromatic aldehydes with malono derivatives and phenyl hydrazine derivatives in a mixture of water and ethanol at room temperature can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
5-Imino-4-(4-nitrophenyl)-1-phenyl-1,5-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring. Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Imino-4-(4-nitrophenyl)-1-phenyl-1,5-dihydro-2H-imidazol-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 5-Imino-4-(4-nitrophenyl)-1-phenyl-1,5-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific application and derivative being studied .
Comparaison Avec Des Composés Similaires
Similar compounds include other imidazole derivatives and nitrophenyl-containing compounds. Compared to these, 5-Imino-4-(4-nitrophenyl)-1-phenyl-1,5-dihydro-2H-imidazol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include 5-amino-4-cyano-1,3-diphenyl pyrazole and various substituted imidazoles .
Propriétés
Numéro CAS |
143264-01-1 |
|---|---|
Formule moléculaire |
C15H10N4O3 |
Poids moléculaire |
294.26 g/mol |
Nom IUPAC |
5-imino-4-(4-nitrophenyl)-1-phenylimidazol-2-one |
InChI |
InChI=1S/C15H10N4O3/c16-14-13(10-6-8-12(9-7-10)19(21)22)17-15(20)18(14)11-4-2-1-3-5-11/h1-9,16H |
Clé InChI |
XZNWYEOTXRIOER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=N)C(=NC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Iodoacetyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B12546589.png)
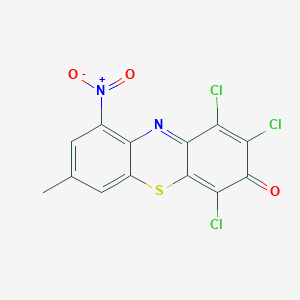



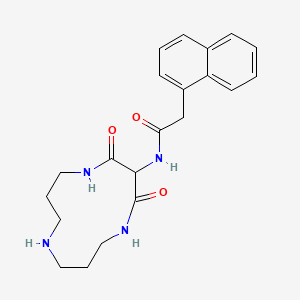
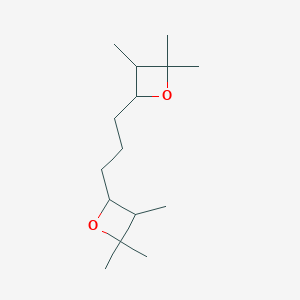
![2-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}ethan-1-ol](/img/structure/B12546614.png)


![3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid](/img/structure/B12546656.png)
![Benzenamine, N-[4-methyl-1-(1-methylethenyl)-5-hexenyl]-](/img/structure/B12546663.png)
![2-({[3,5-Bis(trifluoromethyl)phenyl]methoxy}methyl)-2-phenylpiperidine](/img/structure/B12546671.png)
